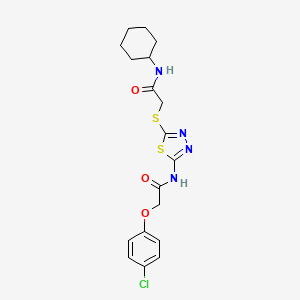

2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S2/c19-12-6-8-14(9-7-12)26-10-15(24)21-17-22-23-18(28-17)27-11-16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVULMPHMLVBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a cyclohexylamino moiety. The molecular formula is C_{16}H_{19ClN_4O_2S. Its synthesis and characterization have been documented in various studies, highlighting its potential as a pharmacologically active agent.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : The thiadiazole derivatives are known for their antimicrobial properties. They may function by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways within microorganisms.

- Anticancer Properties : Some derivatives show promise in targeting specific cancer pathways, particularly those associated with YAP/TAZ signaling, which is implicated in various cancers.

- Cholinergic Modulation : Compounds similar to this one have been evaluated for their ability to enhance cholinergic neurotransmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiadiazole derivatives against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values lower than standard treatments such as streptomycin and fluconazole .

- Cancer Treatment Potential : In vitro studies demonstrated that certain thiadiazole derivatives could inhibit cell proliferation in cancer cell lines associated with YAP/TAZ signaling pathways. These findings suggest that the compound may serve as a lead for developing targeted cancer therapies .

- Neuroprotective Effects : Research into cholinergic modulation revealed that derivatives of thiadiazole could enhance acetylcholine levels in synaptic clefts, indicating potential benefits in treating Alzheimer's disease. This was evidenced by improved scores in behavioral tests compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Antibacterial Properties

The compound has also shown promising antibacterial activities. Research indicates that derivatives containing the thiadiazole moiety can effectively inhibit bacterial growth, particularly against Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell wall synthesis and function . In vitro assays have confirmed that such compounds can serve as lead structures for developing new antibacterial agents.

Antioxidant Activity

In addition to its antibacterial and antitumor properties, the compound exhibits antioxidant activity. Studies evaluating the scavenging effects on free radicals have shown that it can significantly reduce oxidative stress markers in biological systems. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics lend themselves to applications in agriculture as a pesticide or herbicide. Its efficacy against plant pathogens has been demonstrated in various studies, indicating potential use in crop protection formulations. The incorporation of thiadiazole derivatives into agricultural practices could enhance resistance against specific pests and diseases while promoting sustainable farming practices .

Material Science

Polymer Chemistry

The unique chemical structure of 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide allows for its use in polymer chemistry. It can be utilized as a monomer or additive in creating novel polymeric materials with enhanced thermal stability and mechanical properties. Research into composite materials incorporating such compounds indicates improved performance metrics suitable for various industrial applications .

Case Studies

-

Cytotoxicity Evaluation

A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly increased cytotoxic effects, suggesting pathways for further drug development . -

Antibacterial Testing

In vitro testing against Xanthomonas axonopodis revealed that derivatives of the compound exhibited substantial inhibitory activity. This study highlights the potential for developing new antibacterial agents based on this chemical structure . -

Antioxidant Scavenging Studies

Research focused on the antioxidant properties of related compounds demonstrated their ability to scavenge free radicals effectively. This property was quantified using DPPH radical scavenging assays, underscoring the therapeutic potential of these compounds in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing this compound with high purity?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

- Step 1 : React 5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form intermediates .

- Step 2 : Introduce thiol-containing groups (e.g., 1,3,4-thiadiazole-2-thiol) via reflux with potassium carbonate in acetone, followed by recrystallization (ethanol or ethanol-DMF mixtures) to isolate the final product .

- Key considerations : Monitor reaction progress via TLC, optimize stoichiometry (1:1.5 molar ratios for excess reagents), and use inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic and analytical methods are critical for structural validation?

- 1H/13C-NMR : Confirm the presence of key functional groups (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, cyclohexylamino protons at δ 1.2–2.1 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds (~600–700 cm⁻¹) .

- Resolution of conflicting data : Cross-check with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for acetylcholinesterase inhibition?

- Variable substituent synthesis : Modify the chlorophenoxy, thiadiazole, or cyclohexylamino moieties to assess their impact on enzyme binding .

- Biological assays :

- Use Ellman’s method to measure acetylcholinesterase inhibition rates .

- Compare IC50 values across derivatives to identify critical structural features.

- Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in the enzyme’s active site .

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

- Standardized protocols :

- Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., RPMI-1640 medium, 5% CO₂) .

- Validate results with multiple assays (MTT, SRB, apoptosis markers like caspase-3) .

- Mechanistic studies :

- Perform flow cytometry to differentiate cytostatic vs. cytotoxic effects.

- Assess mitochondrial membrane potential (JC-1 staining) to confirm apoptosis pathways .

Q. How should molecular docking studies be structured to predict COX-1/2 inhibition?

- Protein preparation :

- Retrieve COX-1/2 crystal structures (PDB: 1PTH, 3NT1) and remove water/ligands.

- Add polar hydrogens and assign Gasteiger charges .

- Docking parameters :

- Use Lamarckian genetic algorithms (AutoDock) with 100 runs for conformational sampling.

- Validate with co-crystallized inhibitors (e.g., celecoxib for COX-2) to ensure scoring reliability .

- Post-docking analysis :

- Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr385) .

Data Contradiction Analysis

Q. How can discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?

- Reproducibility checks : Ensure consistent reaction conditions (temperature, solvent purity) .

- Advanced NMR techniques :

- Use deuterated DMSO or CDCl3 to avoid solvent interference.

- Perform DEPT-135 or NOESY to distinguish diastereomers or conformational isomers .

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., PubChem, Reaxys).

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

| Step | Reagents | Solvent | Temperature | Monitoring | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine | Dioxane | 20–25°C | TLC (hexane:ethyl acetate) | 72–85 | |

| 2 | K₂CO₃, 1,3,4-thiadiazole-2-thiol | Acetone | Reflux | TLC (chloroform:methanol) | 65–77 |

Q. Table 2. Cytotoxicity Data Comparison

| Cell Line | IC50 (µM) | Assay Type | Notes | Ref. |

|---|---|---|---|---|

| MCF-7 | 12.4 ± 1.2 | MTT | Apoptosis confirmed via Annexin V | |

| HeLa | 28.9 ± 3.1 | SRB | G0/G1 cell cycle arrest observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.